molecular formula C8H16N2O2 B2731682 N-(2-Hydroxyethyl)piperidine-4-carboxamide CAS No. 30672-46-9

N-(2-Hydroxyethyl)piperidine-4-carboxamide

Cat. No.: B2731682
CAS No.: 30672-46-9
M. Wt: 172.228
InChI Key: SGUNZEMSKPUFDM-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)piperidine-4-carboxamide is a chemical compound with the molecular formula C8H16N2O2 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxyethyl)piperidine-4-carboxamide typically involves the reaction of piperidine-4-carboxylic acid with 2-aminoethanol. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxyethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of N-(2-oxoethyl)piperidine-4-carboxamide.

    Reduction: Formation of N-(2-aminoethyl)piperidine-4-carboxamide.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

N-(2-Hydroxyethyl)piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Hydroxyethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The hydroxyl and amide groups allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Hydroxyethyl)piperidine-3-carboxamide
  • N-(2-Hydroxyethyl)piperidine-2-carboxamide
  • N-(2-Hydroxyethyl)piperidine-4-carboxylic acid

Uniqueness

N-(2-Hydroxyethyl)piperidine-4-carboxamide is unique due to its specific substitution pattern on the piperidine ring, which influences its chemical reactivity and biological activity. The position of the hydroxyl and amide groups can significantly impact its interaction with other molecules and its overall properties.

Properties

IUPAC Name

N-(2-hydroxyethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c11-6-5-10-8(12)7-1-3-9-4-2-7/h7,9,11H,1-6H2,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGUNZEMSKPUFDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10952920
Record name N-(2-Hydroxyethyl)piperidine-4-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10952920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30672-46-9
Record name N-(2-Hydroxyethyl)piperidine-4-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10952920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 30672-46-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1-Benzyloxycarbonyl-4-[N-(2-hydroxyethyl)carbamoyl]piperidine [6.24 g, m.p. 107°-108°, Found: C, 62.8; H, 7.2; N, 9.0; Calculated: C, 62.7; H, 7.2; N, 9.1; prepared similarly to Preparation C but starting from 1-benzyloxycarbonylpiperidine-4-carboxylic acid chloride and 2-hydroxyethylamine] was hydrogenated as in Preparation G to give 4-[N-(2-hydroxyethyl)carbamoyl]piperidine. The i.r. and n.m.r. spectra were consistent with this structure and the product was used in Example 6 without further purification.
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